2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone 2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone
Brand Name: Vulcanchem
CAS No.: 172926-30-6
VCID: VC20746530
InChI: InChI=1S/C9H14ClNO5/c1-15-9-8(14)6-7(13)4(16-9)3-11(6)5(12)2-10/h4,6-9,13-14H,2-3H2,1H3/t4-,6+,7-,8+,9+/m1/s1
SMILES: COC1C(C2C(C(O1)CN2C(=O)CCl)O)O
Molecular Formula: C9H14ClNO5
Molecular Weight: 251.66 g/mol

2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone

CAS No.: 172926-30-6

VCID: VC20746530

Molecular Formula: C9H14ClNO5

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone - 172926-30-6

Description

Synthesis and Preparation

Research indicates that the synthesis of this compound involves various organic reactions that typically utilize starting materials with existing functional groups that can be modified to achieve the desired structure.

Key steps in the synthesis may include:

  • Formation of the bicyclic structure through cyclization reactions.

  • Introduction of hydroxyl and methoxy groups via nucleophilic substitution reactions.

Biological Activity

Preliminary studies suggest that compounds similar to 2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone exhibit promising biological activities:

  • Antiviral Properties: Research has pointed to the potential of azabicyclic compounds in developing antiviral agents .

  • Anticancer Activity: Similar compounds have been investigated for their efficacy against various cancer cell lines .

Research Findings and Applications

Recent studies have focused on the pharmacological applications of this compound:

Study FocusFindings
Antiviral ActivityDemonstrated effectiveness against specific viral strains .
Anticancer PotentialInhibition of cell proliferation in lung and breast cancer cells .
Mechanism of ActionPotential interaction with cellular receptors involved in disease pathways .
CAS No. 172926-30-6
Product Name 2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone
Molecular Formula C9H14ClNO5
Molecular Weight 251.66 g/mol
IUPAC Name 2-chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-yl]ethanone
Standard InChI InChI=1S/C9H14ClNO5/c1-15-9-8(14)6-7(13)4(16-9)3-11(6)5(12)2-10/h4,6-9,13-14H,2-3H2,1H3/t4-,6+,7-,8+,9+/m1/s1
Standard InChIKey OOLIJRCIVXLOFW-WTZHZCGUSA-N
Isomeric SMILES CO[C@@H]1[C@H]([C@@H]2[C@@H]([C@H](O1)CN2C(=O)CCl)O)O
SMILES COC1C(C2C(C(O1)CN2C(=O)CCl)O)O
Canonical SMILES COC1C(C2C(C(O1)CN2C(=O)CCl)O)O
Synonyms [1R-(3-exo,4-endo,8-syn)]-6-(Chloroacetyl)-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octane-4,8-diol;
PubChem Compound 11097050
Last Modified Jul 17 2023

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